N-ethyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide
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Overview
Description
N-ethyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group, a methyl group, and a methanesulfonamide group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or by using the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines
Introduction of the Methyl Group: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Formation of the Methanesulfonamide Group: The methanesulfonamide group can be introduced by reacting the imidazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale batch or continuous processes. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Substitution: Various nucleophiles such as amines, thiols, or halides; typically carried out in polar solvents at room temperature or under reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
N-ethyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-ethyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and blocking their activity. It can also interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with a single methyl group.
2-Methyl-5-nitroimidazole: Contains a nitro group and is known for its antimicrobial properties.
Benzimidazole: A fused ring system with a benzene ring and an imidazole ring, widely used in pharmaceuticals.
Uniqueness
N-ethyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications .
Properties
Molecular Formula |
C7H13N3O2S |
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Molecular Weight |
203.26 g/mol |
IUPAC Name |
N-ethyl-1-(1-methylimidazol-2-yl)methanesulfonamide |
InChI |
InChI=1S/C7H13N3O2S/c1-3-9-13(11,12)6-7-8-4-5-10(7)2/h4-5,9H,3,6H2,1-2H3 |
InChI Key |
DDVZCRIZFXAVJN-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)CC1=NC=CN1C |
Origin of Product |
United States |
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